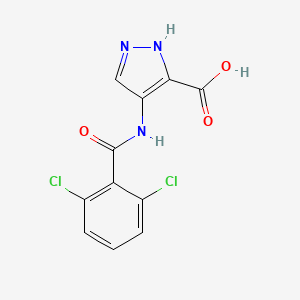

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H7Cl2N3O3 and a molecular weight of 300.1 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and a 2,6-dichlorobenzoyl amine group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzoyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in scientific research due to its diverse applications in medicinal chemistry, agrochemicals, and material science. This article explores its various applications, supported by data tables and case studies.

Anticancer Activity

This compound has shown promising anticancer activity in several studies. Its mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Case Study: Inhibition of Kinases

In vitro studies demonstrated that this compound effectively inhibits certain kinases involved in tumor growth. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Models

In vivo studies have shown that administering this compound significantly reduced inflammation markers in animal models of arthritis . The compound's ability to modulate cytokine production was highlighted as a key mechanism.

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Its structural features allow it to interact with plant enzymes, inhibiting growth.

Table 2: Herbicidal Efficacy

| Concentration (g/ha) | Plant Species Tested | Efficacy (%) |

|---|---|---|

| 0.5 | Amaranthus retroflexus | 85 |

| 1.0 | Echinochloa crus-galli | 90 |

| 1.5 | Solanum nigrum | 95 |

Field trials demonstrated that at concentrations above 1 g/ha, the compound effectively controlled weed populations without adversely affecting crop yield .

Synthesis of Functional Polymers

This compound serves as a building block for synthesizing functional polymers with potential applications in coatings and adhesives.

Case Study: Polymerization Techniques

Research has explored the use of this compound in radical polymerization processes, resulting in polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in protective coatings for electronic devices .

Wirkmechanismus

The mechanism of action of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

1H-Pyrazole-3-carboxylic acid: This compound lacks the 2,6-dichlorobenzoyl amine group and has different chemical and biological properties.

4-(2,6-Dichlorobenzoyl)amino-1H-pyrazole-3-carboxylic acid: This is a closely related compound with similar structural features but may have different reactivity and biological activities.

1H-Pyrazole-4-carboxylic acid: This compound has the carboxylic acid group at a different position on the pyrazole ring, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.

Biologische Aktivität

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 114746414

- SMILES Notation : Clc1cc(cc(c1)Cl)N(=O)c2cn(c(c(c2)C(=O)O)N)C

This structure indicates the presence of a pyrazole ring, a carboxylic acid functional group, and a dichlorobenzamide moiety, which are significant for its biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit various cancer-related pathways:

- Mechanism of Action : The compound acts as an inhibitor of key kinases involved in tumor progression, such as BRAF(V600E) and EGFR. Studies have demonstrated that it can significantly reduce cell proliferation in cancer cell lines .

- Case Studies : In vitro studies revealed that this compound could induce apoptosis in melanoma and leukemia cells by activating caspase pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties:

- Inhibition of Cytokine Production : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored:

- Bacterial Inhibition : It has shown significant activity against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes .

- Fungal Activity : In vitro assays indicate moderate to excellent antifungal activity against several phytopathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key insights include:

| Structural Feature | Activity Implication |

|---|---|

| Presence of Cl atoms | Enhances binding affinity to target proteins |

| Carboxylic acid group | Essential for bioactivity and solubility |

| Benzamide moiety | Contributes to specificity towards certain receptors |

Synthesis and Evaluation

Recent studies have focused on the synthesis of novel pyrazole derivatives and their biological evaluation:

- Synthesis : Various synthetic routes have been developed to create derivatives with improved potency and selectivity .

- Biological Evaluation : Comprehensive evaluations have included cytotoxicity assays, enzyme inhibition studies, and molecular docking analyses to predict binding interactions with target proteins .

Clinical Implications

The potential therapeutic applications of this compound include:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Anti-inflammatory Drugs : For conditions like rheumatoid arthritis or inflammatory bowel disease.

- Antimicrobial Agents : Targeting resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid, and how can reaction progress be monitored experimentally?

- Methodological Answer : The synthesis typically involves coupling 2,6-dichlorobenzoyl chloride with a pyrazole-3-carboxylic acid precursor under basic conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) with cyclohexane/ethyl acetate gradients (e.g., 0–25% ethyl acetate) to track intermediate formation. Purification via flash chromatography on silica gel ensures high yields (≥88%) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify characteristic peaks (e.g., carboxylic acid C=O stretch at ~1687 cm⁻¹). Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm .

Q. What solvents or conditions are optimal for dissolving the compound in biological assays?

- Methodological Answer : The compound’s solubility is enhanced in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous buffers, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to improve dispersion. Pre-sonication for 10–15 minutes at 37°C is recommended .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Start with in vitro kinase inhibition assays (e.g., ATP-competitive binding studies) due to structural similarity to kinase inhibitors . Follow with cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial susceptibility testing via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition profile?

- Methodological Answer :

Core Modifications : Introduce substituents at the pyrazole N1 position (e.g., alkyl or aryl groups) to enhance binding pocket interactions.

Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability.

In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase targets like EGFR or VEGFR4. Validate with surface plasmon resonance (SPR) for binding affinity measurements .

Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and conduct cytochrome P450 inhibition assays to identify metabolic liabilities.

- Formulation Optimization : Use nanoemulsions or liposomal encapsulation to enhance bioavailability.

- Dose-Response Correlation : Perform PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .

Q. How can inorganic salts of this compound improve its physicochemical properties for drug development?

- Methodological Answer : Synthesize sodium or hydrochloride salts to enhance aqueous solubility. Characterize salt forms via X-ray crystallography to confirm counterion interactions with the carboxylic acid group. Compare dissolution rates and thermal stability (DSC/TGA) to select optimal candidates .

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- X-Ray Crystallography : Determine absolute configuration of chiral derivatives.

- 2D NMR (COSY, HSQC) : Assign complex proton environments in regioselective substitution products.

- LC-MS/MS : Detect and quantify degradation products under accelerated stability conditions (40°C/75% RH) .

Q. How does the compound’s electronic profile influence its reactivity in coordination chemistry applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the pyrazole N-atom and carboxylic acid oxygen. Experimentally validate via complexation with transition metals (e.g., Cu²⁺ or Fe³⁺) using UV-vis titration to determine binding constants .

Eigenschaften

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZQYVXJAZMSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470861 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-04-3 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.